molecular formula C11H16BNO2S B13637253 4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole

4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole

Cat. No.: B13637253
M. Wt: 237.13 g/mol
InChI Key: MHLWUSBSNAZRIU-AATRIKPKSA-N
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Description

4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole is a compound that features a thiazole ring substituted with a vinyl group and a tetramethyl-1,3,2-dioxaborolan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.

    Vinylation: The thiazole ring is then subjected to a vinylation reaction to introduce the vinyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

    Substitution: The compound can participate in substitution reactions, particularly at the thiazole ring or the vinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while reduction can produce ethyl-substituted thiazoles .

Scientific Research Applications

4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole involves its interaction with specific molecular targets. The boron atom in the dioxaborolan group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The thiazole ring can interact with proteins and other biomolecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole is unique due to the combination of the thiazole ring and the dioxaborolan group

Properties

Molecular Formula

C11H16BNO2S

Molecular Weight

237.13 g/mol

IUPAC Name

4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole

InChI

InChI=1S/C11H16BNO2S/c1-10(2)11(3,4)15-12(14-10)6-5-9-7-16-8-13-9/h5-8H,1-4H3/b6-5+

InChI Key

MHLWUSBSNAZRIU-AATRIKPKSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CSC=N2

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CSC=N2

Origin of Product

United States

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